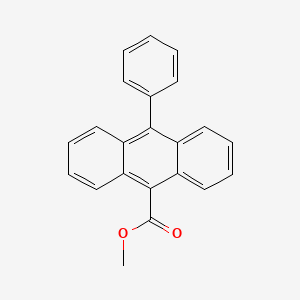
Methyl 10-phenylanthracene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-phenylanthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .
科学的研究の応用
Methyl 10-phenylanthracene-9-carboxylate has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation systems due to its high emission yield.
Uniqueness: Methyl 10-phenylanthracene-9-carboxylate stands out due to its specific substitution pattern, which imparts unique photophysical properties. Its ability to act as an annihilator in upconversion systems slightly exceeds that of the benchmark annihilator 9,10-diphenylanthracene .
特性
CAS番号 |
63018-91-7 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
methyl 10-phenylanthracene-9-carboxylate |
InChI |
InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChIキー |
JCZSUTUWRXIICC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


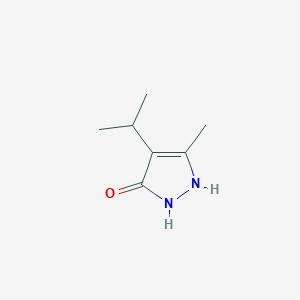
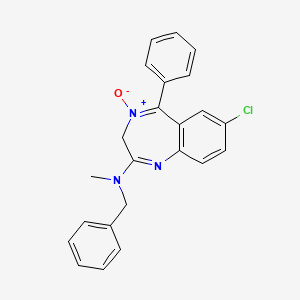
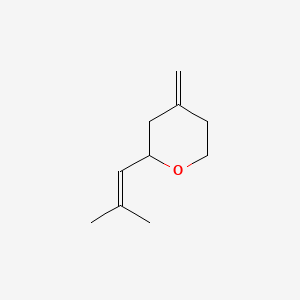
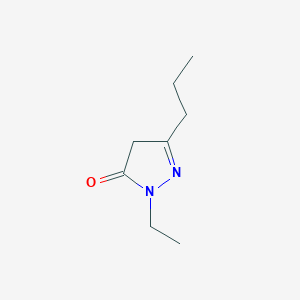
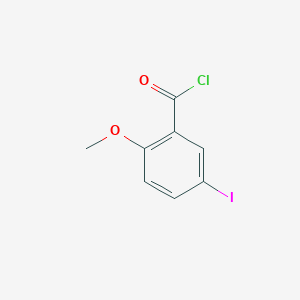
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
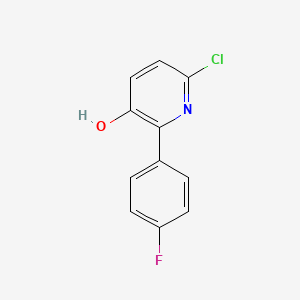
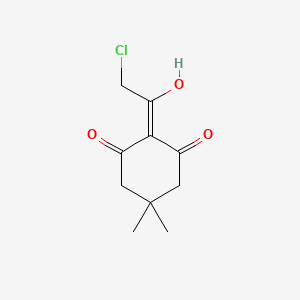
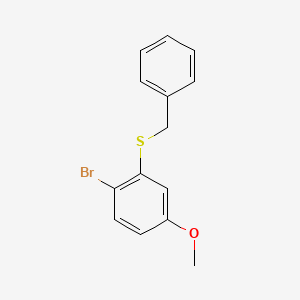
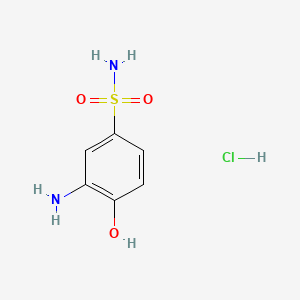
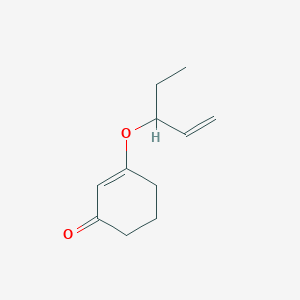
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
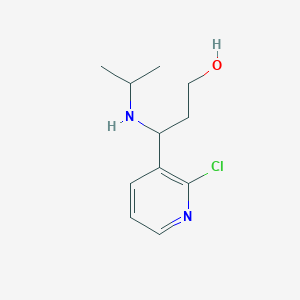
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
